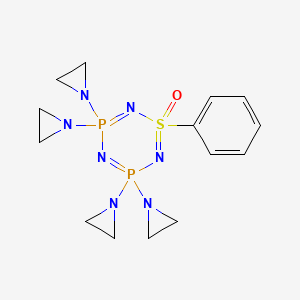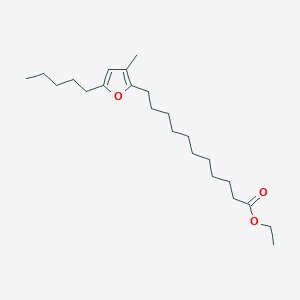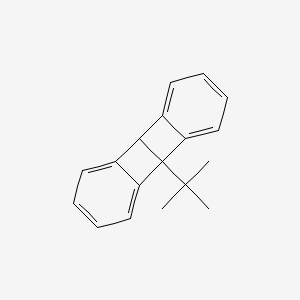
9-tert-Butyl-9,10-(dewar anthracene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-tert-Butyl-9,10-(dewar anthracene) is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tert-butyl group at the 9th position and a unique Dewar structure, which is a valence isomer of anthracene. The molecular formula of 9-tert-Butyl-9,10-(dewar anthracene) is C18H18, and it has a molecular weight of 234.3355 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butyl-9,10-(dewar anthracene) typically involves the photoisomerization of 9-tert-butylanthracene. This process is carried out under specific conditions, such as the presence of a suitable solvent like decalin or hexane . The reaction is initiated by UV light, which induces the isomerization of 9-tert-butylanthracene to its Dewar form .
Industrial Production Methods
While detailed industrial production methods for 9-tert-Butyl-9,10-(dewar anthracene) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as solvent choice and light source, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
9-tert-Butyl-9,10-(dewar anthracene) undergoes various chemical reactions, including:
Isomerization: The compound can revert to its parent anthracene form under certain conditions.
Oxidation: It can react with oxygen to form endoperoxides.
Photochemical Reactions: The compound is known to undergo photochemical valence isomerization.
Common Reagents and Conditions
Solvents: Decalin, hexane, and other non-polar solvents are commonly used.
Light Source: UV light is essential for initiating photoisomerization reactions.
Oxidizing Agents: Oxygen or other oxidizing agents can be used for oxidation reactions.
Major Products
Anthracene: Reversion to the parent anthracene form.
Endoperoxides: Formed during oxidation reactions.
Aplicaciones Científicas De Investigación
9-tert-Butyl-9,10-(dewar anthracene) has several scientific research applications:
Photochemistry: It is used to study photochemical reactions and valence isomerization processes.
Material Science: The compound’s unique structure makes it useful in developing new materials with specific optical properties.
Chemical Sensors: Its reactivity with oxygen can be exploited in designing chemical sensors for detecting oxygen levels.
Mecanismo De Acción
The mechanism of action of 9-tert-Butyl-9,10-(dewar anthracene) involves its ability to undergo photoisomerization and oxidation reactions. The compound absorbs UV light, leading to its isomerization to the Dewar form. This process involves the formation of strained four-membered rings . Additionally, the compound can react with oxygen to form endoperoxides, which further decompose under light exposure .
Comparación Con Compuestos Similares
Similar Compounds
9-tert-Butylanthracene: The parent compound from which 9-tert-Butyl-9,10-(dewar anthracene) is derived.
9,10-Dibutoxyanthracene: Another anthracene derivative known for its photochemical properties.
10-Cyano-9-tert-butyl-anthracene: A compound with similar photochemical behavior.
Uniqueness
9-tert-Butyl-9,10-(dewar anthracene) is unique due to its Dewar structure, which imparts distinct photochemical and oxidative properties. This makes it valuable for studying valence isomerization and developing materials with specific optical characteristics .
Propiedades
Número CAS |
76008-29-2 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1-tert-butyltetracyclo[6.6.0.02,7.09,14]tetradeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H18/c1-17(2,3)18-14-10-6-4-8-12(14)16(18)13-9-5-7-11-15(13)18/h4-11,16H,1-3H3 |
Clave InChI |
ISMYYTMVFOAZIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C12C(C3=CC=CC=C31)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


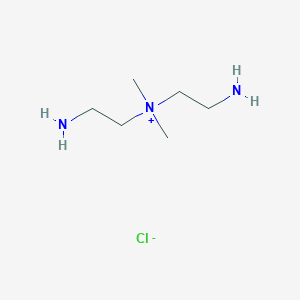
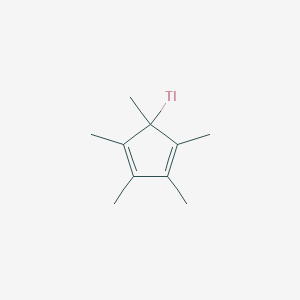
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
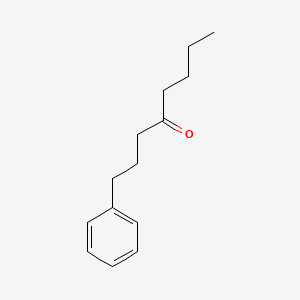
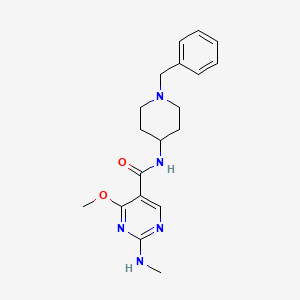


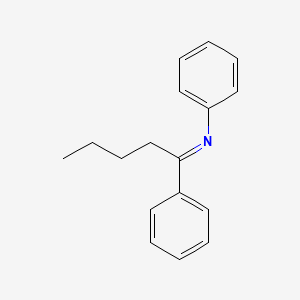
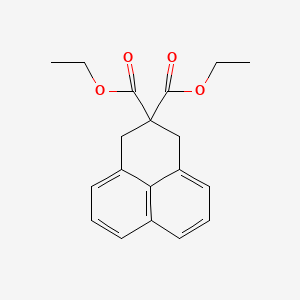
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
